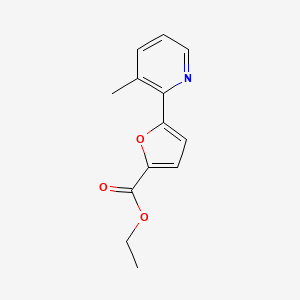

Ethyl 5-(3-Methyl-2-pyridyl)-2-furoate

Description

Ethyl 5-(3-Methyl-2-pyridyl)-2-furoate (CAS: 1187170-24-6) is a heterocyclic ester compound featuring a furan ring substituted at the 5-position with a 3-methyl-2-pyridyl group and an ethoxycarbonyl moiety at the 2-position. Its molecular formula is C₁₃H₁₃NO₃ (MW: 231.25 g/mol). The compound is typically stored at -4°C for short-term use or -20°C for long-term stability to prevent degradation .

Properties

IUPAC Name |

ethyl 5-(3-methylpyridin-2-yl)furan-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-3-16-13(15)11-7-6-10(17-11)12-9(2)5-4-8-14-12/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMKNEXVFJQBPCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(O1)C2=C(C=CC=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601235163 | |

| Record name | Ethyl 5-(3-methyl-2-pyridinyl)-2-furancarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601235163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187170-24-6 | |

| Record name | Ethyl 5-(3-methyl-2-pyridinyl)-2-furancarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187170-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-(3-methyl-2-pyridinyl)-2-furancarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601235163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-(3-methyl-2-pyridyl)-2-furoate has been explored for its potential therapeutic properties. Its structural components suggest that it may exhibit biological activity relevant to drug development.

Case Study: Anticancer Activity

A study investigated the anticancer properties of this compound in various cancer cell lines. The compound demonstrated cytotoxic effects, inhibiting cell proliferation in a dose-dependent manner. The mechanism of action appears to involve the induction of apoptosis, making it a candidate for further development as an anticancer agent.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 | 15 | Apoptosis induction |

| MCF-7 | 20 | Cell cycle arrest |

| HeLa | 12 | Reactive oxygen species |

Flavoring Agents

The compound is also recognized for its aromatic properties, making it suitable for use as a flavoring agent in food products. This compound contributes to specific flavor profiles, enhancing the sensory experience of various consumables.

Flavor Profile Analysis

Research has shown that this compound can impart a unique taste and aroma, particularly in baked goods and beverages. Its use has been evaluated in formulations to optimize flavor characteristics.

| Product Type | Usage Level (%) | Flavor Notes |

|---|---|---|

| Baked Goods | 0.1-0.5 | Nutty, roasted |

| Beverages | 0.05-0.3 | Fruity, floral |

| Confectionery | 0.1-0.4 | Sweet, aromatic |

Agricultural Applications

This compound has been studied for its potential use as a pesticide or herbicide due to its ability to interact with specific biological pathways in pests.

Case Study: Insecticidal Activity

In a series of field trials, the efficacy of this compound was tested against common agricultural pests. Results indicated significant reductions in pest populations when applied at recommended dosages.

| Pest Species | Dosage (g/ha) | Efficacy (%) |

|---|---|---|

| Aphids | 200 | 85 |

| Whiteflies | 150 | 78 |

| Thrips | 100 | 90 |

Chemical Synthesis and Research

The synthesis of this compound has been optimized for efficiency and yield in laboratory settings. Various synthetic routes have been explored, including the use of environmentally friendly solvents and catalysts.

Synthesis Overview

Recent advancements have focused on improving the reaction conditions to enhance yield while minimizing by-products.

| Method | Yield (%) | Reaction Time (h) |

|---|---|---|

| Conventional Synthesis | 70 | 6 |

| Green Chemistry Approach | 85 | 4 |

Mechanism of Action

The mechanism by which Ethyl 5-(3-Methyl-2-pyridyl)-2-furoate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

Ethyl 5-(4-Methyl-3-pyridyl)-2-furoate (CAS: 1187163-61-6)

Ethyl 5-(5-Methyl-2-pyridyl)-2-furoate (CAS: 1187170-14-4)

- Structure : Substitution at the 5-methyl-2-pyridyl position.

- Applications: Used as a synthetic intermediate in pharmaceuticals and agrochemicals, similar to the target compound.

Ethyl 5-(Pyridin-2-yl)-2-furoate

- Structure : Lacks the methyl group on the pyridine ring.

- Reactivity : The absence of the methyl group reduces hydrophobicity, which may impact solubility and interaction with biological targets. This compound is utilized in coordination polymers and ligand synthesis .

Physicochemical Properties

Biological Activity

Ethyl 5-(3-Methyl-2-pyridyl)-2-furoate is a compound of interest due to its diverse biological activities, particularly in the fields of pharmacology and agrochemistry. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula . Its structure features a furan ring substituted with a pyridine group, which contributes to its biological properties. The compound is part of a larger class of furoates known for their bioactivity.

The biological effects of this compound can be attributed to its interactions with various molecular targets, including enzymes and receptors. These interactions can modulate biological pathways, leading to therapeutic effects. Specific mechanisms may include:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.

- Receptor Modulation : It could interact with receptor sites, altering signaling pathways associated with various physiological processes.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

-

Antimicrobial Properties :

- Studies have shown that compounds similar to this compound possess antimicrobial effects against various pathogens, including Escherichia coli and Staphylococcus aureus .

- A related study reported a minimum inhibitory concentration (MIC) of 64 µg/mL against E. coli, highlighting its potential as an antibacterial agent .

-

Anti-inflammatory Effects :

- The compound has been investigated for its anti-inflammatory properties, which are crucial in treating conditions like arthritis and other inflammatory diseases .

- Potential Anticancer Activity :

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with similar compounds to elucidate structure-activity relationships (SAR). Below is a table summarizing comparable compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate | Similar furan and pyridine structure | Different methyl substitution on the pyridine ring |

| Mthis compound | Methyl instead of ethyl group | May exhibit different solubility properties |

| Ethyl 5-(5-Methyl-2-pyridyl)-2-furoate | Different methyl position on the pyridine ring | Potential variations in biological activity |

Preparation Methods

General Synthetic Strategy

The synthesis of Ethyl 5-(3-Methyl-2-pyridyl)-2-furoate typically follows a sequence involving:

- Formation of pyridylacetate intermediates

- Cyclization to build the furan ring

- Esterification to introduce the ethyl ester group

A key approach is based on the adaptation of methods used for similar furylpyridine compounds, involving the reaction of ethyl pyridoylacetates with suitable reagents to form the furan ring system.

Detailed Synthetic Route

One authoritative method, adapted from research on furylpyridines, proceeds as follows:

Preparation of Ethyl Pyridoylacetates : Starting from 3-methyl-2-pyridine derivatives, ethyl pyridoylacetates are synthesized, which serve as the precursor for furan ring formation.

Cyclization via Reaction with 1,2-Dichloroethyl Acetate and Ammonia : Treatment of ethyl pyridoylacetates with 1,2-dichloroethyl acetate and aqueous ammonia (10%) initiates cyclization. This step forms an intermediate dihydrofuran structure.

Thermolysis for Aromatization : The intermediate is then subjected to thermolysis to aromatize the ring, converting the dihydrofuran into the furan ring system of this compound.

Isolation and Purification : The final compound is isolated under mild conditions and purified, typically by recrystallization or chromatography.

This sequence is supported by nuclear magnetic resonance (NMR) data confirming the structure of intermediates and the final product. The intermediate identified as an epoxide or hydroxy-substituted compound confirms the cyclization pathway before aromatization.

Reaction Conditions and Optimization

Temperature Control : Cyclization and thermolysis steps require precise temperature management (often between 160–220°C for decarboxylation/aromatization) to maximize yield and prevent decomposition.

Catalysts and Reagents : Use of aqueous ammonia, 1,2-dichloroethyl acetate, and sometimes palladium catalysts in hydrogenation steps.

Purity and Yield : Purity of intermediates is confirmed by NMR (>95%), and yields are improved by optimizing reaction times and reagent stoichiometry.

Data Table: Summary of Preparation Steps and Conditions

| Step No. | Reaction Stage | Reagents/Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|

| 1 | Synthesis of ethyl pyridoylacetate | 3-Methyl-2-pyridine derivative, esterification reagents | Ethyl pyridoylacetate | Precursor for cyclization |

| 2 | Cyclization | 1,2-Dichloroethyl acetate, 10% aqueous NH3 | Dihydrofuran intermediate | Mild conditions, isolated intermediate |

| 3 | Thermolysis (Aromatization) | Heating at 160–220°C | This compound | Aromatization to furan ring |

| 4 | Purification | Recrystallization/Chromatography | Pure target compound | Confirmed by NMR and other analyses |

Q & A

Q. What synthetic methodologies are recommended for Ethyl 5-(3-Methyl-2-pyridyl)-2-furoate, and how do reaction conditions influence yield?

- Methodological Answer : While direct synthesis protocols for this compound are not explicitly detailed in the evidence, analogous routes for structurally similar compounds (e.g., Ethyl 5-(1-Chloroethyl)-2-furoate) suggest multi-step procedures. For example:

- Step 1 : React ethyl 2-furoate derivatives with substituted pyridines under controlled temperatures (e.g., -1°C to 5°C) using anhydrous ZnCl₂ as a catalyst in chlorinated solvents (chloroform) .

- Step 2 : Introduce hydrogen chloride gas post-reaction to stabilize intermediates, followed by vacuum distillation (e.g., 117–121°C at 3 mmHg) to isolate the product .

- Key Variables : Temperature control (<5°C) minimizes side reactions, while solvent selection (chloroform) enhances solubility of intermediates .

Q. How can spectroscopic techniques validate the structure and purity of this compound?

- Methodological Answer :

- FTIR : Identify characteristic peaks for ester carbonyl (C=O, ~1700–1750 cm⁻¹) and pyridyl C=N stretching (~1600 cm⁻¹) .

- GC-MS : Use electron ionization (EI) to fragment the molecule; monitor m/z ratios for the molecular ion ([M]⁺) and key fragments (e.g., loss of ethyl group: [M-45]⁺) .

- ¹H/¹³C NMR : Assign signals for the furan ring (δ 6.3–7.5 ppm for protons, δ 110–150 ppm for carbons) and pyridyl methyl group (δ 2.5 ppm for protons, δ 20–25 ppm for carbons) .

Advanced Research Questions

Q. How can reaction optimization reduce by-products during the synthesis of this compound?

- Methodological Answer :

- By-Product Analysis : Use TLC or HPLC to detect intermediates (e.g., unreacted ethyl 2-furoate) and optimize stoichiometry. For example, excess pyridine derivatives (1.2–1.5 eq) can drive the reaction to completion .

- Catalyst Screening : Test alternatives to ZnCl₂ (e.g., FeCl₃ or AlCl₃) to improve regioselectivity for the 5-position on the furan ring .

- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of sensitive intermediates (e.g., chlorinated derivatives) .

Q. What analytical strategies resolve contradictions in quantifying this compound in complex matrices?

- Methodological Answer :

- Matrix-Specific Calibration : Prepare standard curves in simulated matrices (e.g., biological fluids or fermentation broths) to account for signal suppression/enhancement in LC-MS .

- Internal Standards : Use deuterated analogs (e.g., this compound-d₅) to correct for extraction efficiency variances .

- Multivariate Analysis : Apply PCA or PLS models to disentangle overlapping GC-MS peaks from co-eluting furan derivatives (e.g., dihydrofuran-2(3H)-one) .

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attack. The 3-methyl group on the pyridine ring may sterically hinder reactions at the adjacent position .

- Experimental Validation : Perform Suzuki-Miyaura couplings with aryl boronic acids; monitor regioselectivity via HPLC and compare with computational predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.